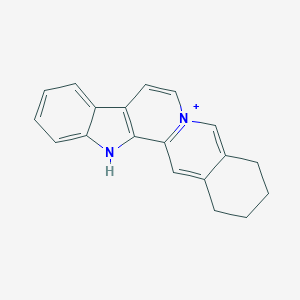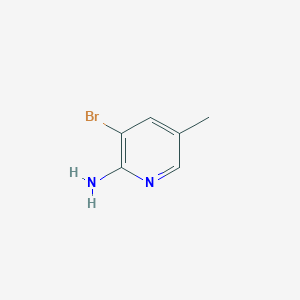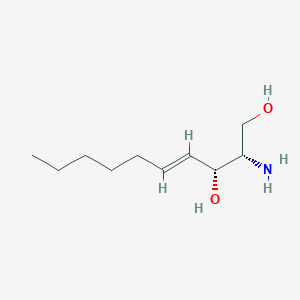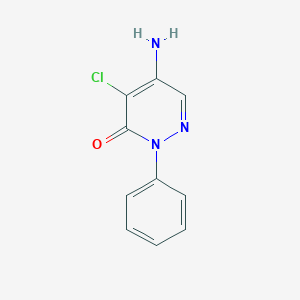
クロリダゾン
概要
説明
ピラゾン: は、分子式 C10H8ClN3O の化学化合物です。 ピラゾンは主に除草剤として使用され、特にテンサイ作物における雑草の防除に効果的です .
製法
合成経路と反応条件: : ピラゾンはさまざまな方法で合成できます。 一般的な経路の1つは、4,5-ジクロロ-2-フェニル-3(2H)-ピリダジノン とアンモニア の反応を含みます . この反応は通常、ピラゾンの形成を確実にするために、制御された温度と圧力条件下で行われます。
工業生産方法: : 工業用では、ピラゾンは大型の化学反応器を使用して製造されます。 このプロセスには、収率と純度を最大化するために、温度、圧力、反応物の濃度などの反応パラメータを慎重に制御することが含まれます .
作用機序
ピラゾンは、植物の光合成プロセスを阻害することによって、その除草作用を発揮します。それは特に光化学系II 複合体を標的とし、電子伝達鎖を混乱させ、活性酸素種の生成につながります。 これは、植物細胞の酸化ストレスを引き起こし、最終的に雑草の死につながります .
類似化合物の比較
類似化合物
クロリダゾン: 農業における同様の用途を持つ別のピリダジノン系除草剤です.
フェナゾン: 類似の化学構造を持つ化合物ですが、主に鎮痛剤として使用されます.
独自性: : ピラゾンは、その選択的な除草活性においてユニークであり、テンサイ作物における雑草を制御するのに特に効果的であり、作物自体には害を与えません。 光化学系IIを標的とするその特定の作用機序は、他の除草剤とは異なります .
科学的研究の応用
Pyrazon has a wide range of applications in scientific research:
Chemistry: Pyrazon is used as a model compound in studies of heterocyclic chemistry and reaction mechanisms.
Biology: It is employed in research on herbicide resistance and the impact of herbicides on plant physiology.
Industry: Pyrazon is widely used in agriculture as a selective herbicide to control weeds in sugar beet crops.
生化学分析
Biochemical Properties
Chloridazon is consumed by roots and is found in all parts of plants
Molecular Mechanism
It is known to be transferred to ground waters due to its polar nature and relatively high solubility in water , suggesting it may interact with biomolecules in a manner dependent on these properties.
Temporal Effects in Laboratory Settings
In laboratory settings, Chloridazon has been extracted from aqueous solutions using liquid phase microextraction . Under optimal conditions, Chloridazon present in 10 mL of the aqueous solution was extracted in 5 µL of the acceptor phase with recovery up to 90% and detection limits of 0.4 μg/L .
Metabolic Pathways
Given its polar nature and high solubility in water , it is likely to interact with various enzymes and cofactors.
Transport and Distribution
Chloridazon is likely to be transported and distributed within cells and tissues due to its polar nature and high solubility in water
Subcellular Localization
Given its polar nature and high solubility in water , it is likely to be localized in specific compartments or organelles within the cell.
準備方法
Synthetic Routes and Reaction Conditions: : Pyrazon can be synthesized through various methods. One common route involves the reaction of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with ammonia . The reaction typically takes place under controlled temperature and pressure conditions to ensure the formation of pyrazon.
Industrial Production Methods: : In industrial settings, pyrazon is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity .
化学反応の分析
反応の種類: : ピラゾンは、次のものを含むさまざまな化学反応を起こします。
酸化: ピラゾンは、使用される酸化剤に応じてさまざまな生成物を形成するために酸化することができます。
還元: 還元反応は、ピラゾンを対応するアミン誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、 および が含まれます。
還元: または などの還元剤が一般的に使用されます。
主要な生成物: : これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸 またはケトン を生じることがあり、還元はアミン を生じることができます .
科学研究における用途
ピラゾンは、科学研究において幅広い用途があります。
類似化合物との比較
Similar Compounds
Chloridazon: Another pyridazinone herbicide with similar applications in agriculture.
Phenazone: A compound with a similar chemical structure but used primarily as an analgesic.
Uniqueness: : Pyrazon is unique in its selective herbicidal activity, making it particularly effective in controlling weeds in sugar beet crops without harming the crop itself. Its specific mechanism of action targeting photosystem II sets it apart from other herbicides .
特性
IUPAC Name |
5-amino-4-chloro-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYKTKDBLFHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034872 | |
| Record name | Chloridazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [HSDB] | |
| Record name | Pyrazon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6905 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C | |
| Record name | SID47202885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.54 g/cu cm at 20 °C | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C | |
| Record name | Pyrazon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6905 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pyrazon is a substituted pyridazinone herbicide, which is absorbed through roots and leaves. It inhibits plant growth and survival primarily by four mechanisms: 1) inhibition of the Hill Reaction and photosynthetic carbon dioxide fixation; 2) inhibition of carotenoid biosynthesis; 3) photodestruction of chlorophyll; and 4) interference with incorporation of polar lipids in the membranes of chloroplasts. Resistant plant species, such as beets, have the ability to transform the parent compound to less toxic metabolites in the leaves. Sensitive species (millet and tomatoes, for example) are incapable of this transformation., Inhibits photosynthesis and the Hill-reaction. | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid | |
CAS No. |
1698-60-8 | |
| Record name | Chloridazon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloridazon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloridazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloridazon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORIDAZON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26X5RK7X7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/ | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chloridazon?
A1: Chloridazon acts as a photosystem II (PSII) inhibitor. [, , , , ] It disrupts photosynthesis by blocking electron transfer between the primary and secondary quinones (QA and QB) within PSII. [] This blockage prevents the plant from converting light energy into chemical energy, ultimately leading to its death.
Q2: Does Chloridazon affect plant growth in other ways?
A2: Research suggests that Chloridazon might also impact plant growth by influencing auxin activity, though this mechanism is less understood. [] Studies on the green microalga Desmodesmus subspicatus and duckweed Lemna minor also showed that Chloridazon exposure could induce oxidative stress, triggering a response from antioxidant enzymes like superoxide dismutase (SOD) and ascorbate peroxidase (APX). []
Q3: What is the molecular formula and weight of Chloridazon?
A3: The molecular formula of Chloridazon is C10H8ClN3O, and its molecular weight is 221.65 g/mol.
Q4: Is there spectroscopic data available for Chloridazon and its derivatives?
A4: Yes, several studies utilize spectroscopic techniques to characterize Chloridazon and its metabolites. For instance, liquid chromatography/negative electrospray ionization tandem mass spectrometry (LC/ESI-/MS2) has been used to identify various oxidation products formed during the degradation of Chloridazon. [] Additionally, gas chromatography with electron capture detector (GC/ECD) is commonly employed to analyze Chloridazon residues. []
Q5: How does the addition of adjuvants affect Chloridazon's degradation in soil?
A5: Studies indicate that adjuvants can influence Chloridazon's degradation rate in soil. The addition of oil and surfactant adjuvants slowed down the degradation, while a multicomponent adjuvant showed no significant effect. []
Q6: What is known about the enzymes involved in Chloridazon degradation?
A6: Chloridazon degradation involves several enzymes, including chloridazon-catechol dioxygenases, which are meta-cleaving enzymes. [] These enzymes, found in bacteria like Phenylobacterium immobilis, require ferrous ions for activity and exhibit a distinct substrate specificity compared to other catechol dioxygenases. [, ]
Q7: Have there been any computational studies on Chloridazon?
A7: While this document set does not delve into detailed computational studies, it highlights the potential for using techniques like Quantitative Structure-Activity Relationship (QSAR) models to predict the environmental fate and behavior of Chloridazon and its metabolites. []
Q8: How does the structure of Chloridazon relate to its herbicidal activity?
A8: While specific SAR studies are not detailed in these documents, the presence of the pyridazinone ring is known to be crucial for Chloridazon's activity as a PSII inhibitor. [] Modifications to this ring or its substituents could significantly alter its herbicidal potency and selectivity.
Q9: How is Chloridazon typically formulated to improve its efficacy?
A9: Chloridazon is often formulated with adjuvants to enhance its uptake and effectiveness. [, ] Additionally, encapsulation techniques using materials like alginate and chitosan are being explored to create controlled-release formulations that can improve its stability and potentially reduce its environmental impact. []
Q10: What is the current regulatory status of Chloridazon?
A10: While widely used in the past, the use of Chloridazon has been banned or restricted in several countries due to concerns about its environmental persistence and potential leaching into groundwater. [, ]
Q11: What is known about the environmental fate of Chloridazon?
A11: Chloridazon degrades in the environment to form metabolites like desphenylchloridazon (DPC), which exhibits greater water solubility and persistence than the parent compound. [, ] This characteristic raises concerns about its potential for leaching into groundwater and contaminating water resources. [, ]
Q12: Has the toxicity of Chloridazon been evaluated in biological systems?
A12: Yes, studies have investigated the toxicity of Chloridazon in various biological systems. For example, research using bovine peripheral lymphocytes showed that Chloridazon could induce chromosomal aberrations, micronuclei formation, and sister chromatid exchanges, suggesting potential genotoxicity. [, ]
Q13: What are the potential toxicological concerns associated with Chloridazon?
A14: Chloridazon has been associated with potential genotoxic effects based on studies in bovine lymphocytes. [, ] Furthermore, the persistence of its metabolites, particularly DPC, raises concerns about long-term environmental contamination and potential risks to human health through the food chain. [, , , ]
Q14: What are the environmental concerns associated with Chloridazon use?
A15: The primary environmental concern regarding Chloridazon is the persistence of its metabolites, particularly DPC, in soil and water resources. [, , ] This persistence increases the risk of groundwater contamination and potential adverse effects on aquatic ecosystems. [, , ]
Q15: What methods are being investigated for removing Chloridazon and its metabolites from water?
A15: Several methods are being explored to remove Chloridazon and its metabolites from water, including:
- Adsorption: Using materials like modified kerolite, bentonite, and activated carbon to remove Chloridazon from contaminated water. [, , ]
- Advanced Oxidation Processes: Utilizing titanium dioxide as a photocatalyst in the presence of UV light and electron acceptors like hydrogen peroxide to degrade Chloridazon. [, ]
- Ozonation: Applying ozone to degrade Chloridazon metabolites, although this method can lead to the formation of potentially harmful byproducts. []
Q16: What analytical techniques are used to detect and quantify Chloridazon?
A16: Various analytical techniques are employed for Chloridazon detection and quantification, including:
- Gas Chromatography (GC): Often coupled with electron capture detection (GC/ECD) for analyzing Chloridazon residues in soil and water. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying and quantifying Chloridazon and its metabolites in environmental samples. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing polar metabolites like DPC. [, , ]
- Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): Used for determining carbon isotope ratios in DPC, providing insights into its origins and degradation pathways. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


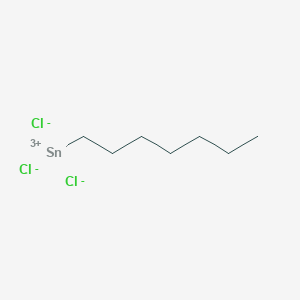
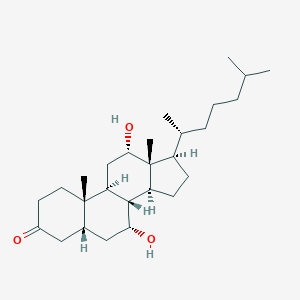
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

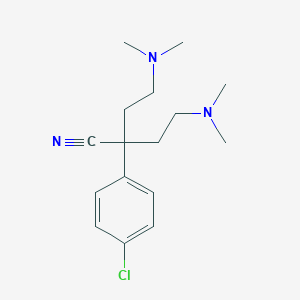
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
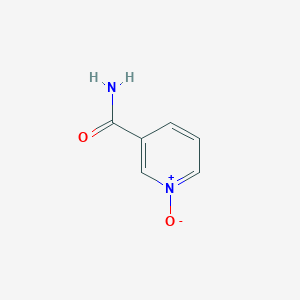
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
